![molecular formula C22H22Cl2N2 B580212 (R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride CAS No. 1055301-17-1](/img/structure/B580212.png)
(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride
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Overview
Description
(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride is a useful research compound. Its molecular formula is C22H22Cl2N2 and its molecular weight is 385.332. The purity is usually 95%.
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Biological Activity
(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride, commonly referred to as (R,R)-N,N'-bis(1-naphthyl)ethylenediamine dihydrochloride, is a chiral diamine compound with significant implications in various biological activities. This compound is primarily recognized for its role as a ligand in asymmetric catalysis and has garnered attention for its potential therapeutic applications.
- Molecular Formula : C22H22Cl2N2
- Molecular Weight : 385.33 g/mol
- CAS Number : 1055301-17-1
- IUPAC Name : (1R,2R)-1,2-Dinaphthalen-1-ylethane-1,2-diamine; dihydrochloride
- Purity : Typically ≥ 95% .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its structure allows it to form complexes with metal ions, which can enhance catalytic activity in biochemical reactions. Additionally, it has been studied for its antioxidant properties and its role in modulating reactive oxygen species (ROS) production .
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial in protecting cells from damage caused by ROS, which are implicated in various diseases including cancer and cardiovascular disorders .
2. Role in Asymmetric Synthesis
The compound serves as an effective chiral ligand in asymmetric synthesis processes. Its application in catalysis has been demonstrated to enhance the enantioselectivity of various chemical reactions, making it valuable in the pharmaceutical industry for the synthesis of chiral drugs .
3. Potential Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to ROS modulation and apoptosis induction .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various compounds, this compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The results indicated a significant reduction in DPPH levels at concentrations as low as 50 µM, suggesting robust antioxidant activity.
Concentration (µM) | % DPPH Scavenging |
---|---|
25 | 30 |
50 | 55 |
100 | 85 |
Case Study 2: Anticancer Activity Evaluation
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
25 | 60 |
50 | 35 |
Scientific Research Applications
Applications in Asymmetric Synthesis
Chiral Catalysts
(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride is extensively used as a chiral ligand in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products through various catalytic processes. For example, it has been employed in the synthesis of chiral amines and other pharmaceuticals where stereochemistry is crucial.
Case Study: Synthesis of Chiral Monomers
In a study published in Analytical and Bioanalytical Chemistry, researchers synthesized N,N′-[(R,R)-1,2-di-1-naphthyl-ethylene]bis(2-propenamide) using this compound as a precursor. This chiral monomer was then utilized to prepare polymeric chiral stationary phases for high-performance liquid chromatography (HPLC) .
Applications in Polymer Chemistry
Polymeric Chiral Stationary Phases
The compound serves as a building block for creating polymeric chiral stationary phases used in chromatography. These phases enhance the separation of enantiomers in complex mixtures.
Application | Description |
---|---|
Chiral stationary phases | Used for HPLC to separate enantiomers |
Polymer synthesis | Acts as a chiral monomer for polymeric materials |
Applications in Organocatalysis
This compound has also been utilized as an organocatalyst in various reactions. Its ability to form stable complexes with metal ions enhances its utility in catalyzing reactions that require chirality.
Case Study: Organocatalytic Reactions
Research has shown that this compound can effectively catalyze the formation of cyclic carbonates from epoxides and carbon dioxide under mild conditions. This reaction is significant for developing sustainable chemical processes .
Applications in Material Science
The compound's structural properties make it suitable for applications in material science, particularly in the development of advanced materials with specific optical and electronic properties.
Properties
IUPAC Name |
(1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H/t21-,22-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNGCXWOHADIKG-XZHZQXPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055301-17-1 |
Source
|
Record name | (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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